molecular formula C9H20ClNO2S B6215964 2,2,7,7-tetramethyl-1lambda6,4-thiazepane-1,1-dione hydrochloride CAS No. 2742660-81-5

2,2,7,7-tetramethyl-1lambda6,4-thiazepane-1,1-dione hydrochloride

Cat. No.: B6215964
CAS No.: 2742660-81-5
M. Wt: 241.78 g/mol
InChI Key: WSLDLLLKIBJOTD-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride (CAS: 595597-04-9) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol . It features a seven-membered thiazepane ring with two sulfonyl groups (1,1-dione) and four methyl substituents at the 2 and 7 positions. This compound is commercially available in high-purity grades (99%–99.999%) and is packaged in bulk quantities, including palletized containers and argon/vacuum-sealed samples for research applications .

Properties

CAS No.

2742660-81-5

Molecular Formula

C9H20ClNO2S

Molecular Weight

241.78 g/mol

IUPAC Name

2,2,7,7-tetramethyl-1,4-thiazepane 1,1-dioxide;hydrochloride

InChI

InChI=1S/C9H19NO2S.ClH/c1-8(2)5-6-10-7-9(3,4)13(8,11)12;/h10H,5-7H2,1-4H3;1H

InChI Key

WSLDLLLKIBJOTD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC(S1(=O)=O)(C)C)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7,7-tetramethyl-1lambda6,4-thiazepane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioester or thiolactone, followed by cyclization to form the thiazepane ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-tetramethyl-1lambda6,4-thiazepane-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepane ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2,2,7,7-tetramethyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,2,7,7-tetramethyl-1lambda6,4-thiazepane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs of 2,2,7,7-tetramethyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride, emphasizing substituent effects and physicochemical properties.

3-Methyl-1λ⁶,4-thiazepane-1,1-dione Hydrochloride

  • Molecular Formula: C₆H₁₄ClNO₂S
  • Molecular Weight : 199.69 g/mol
  • Key Differences: Substitution Pattern: A single methyl group at the 3-position replaces the 2,2,7,7-tetramethyl groups in the target compound.

1λ⁶,4-Thiazepane-1,1-dione Hydrochloride (Parent Compound)

  • Molecular Formula: C₄H₈ClNO₂S (inferred from structural simplification)
  • Key Differences :
    • Lacks methyl substituents entirely, resulting in a smaller molecular footprint.
    • Likely exhibits higher conformational flexibility and lower hydrophobicity compared to methylated derivatives.

Structural Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
2,2,7,7-Tetramethyl-1λ⁶,4-thiazepane-1,1-dione HCl 595597-04-9 C₅H₁₂ClNO₂S 185.67 2,2,7,7-Tetramethyl
3-Methyl-1λ⁶,4-thiazepane-1,1-dione HCl 2138165-95-2 C₆H₁₄ClNO₂S 199.69 3-Methyl
1λ⁶,4-Thiazepane-1,1-dione HCl (Parent) Not specified C₄H₈ClNO₂S ~165.63 (estimated) None

Commercial Availability and Use Cases

  • The target compound is marketed by American Elements for research applications, with availability in bulk and custom synthetic scales .
  • The 3-methyl analog is listed by ChemBK , though its applications remain unspecified .

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